molecular formula C11H14ClNO2 B131876 cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride CAS No. 105310-28-9

cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride

Cat. No.: B131876
CAS No.: 105310-28-9
M. Wt: 227.69 g/mol
InChI Key: ARNYHWIQTFJBEI-UHFFFAOYSA-N
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Description

cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride (CAS: 105310-28-9) is a cyclopropane-derived compound featuring a phenyl group, an aminomethyl substituent, and a carboxylic acid moiety in its cis configuration, stabilized as a hydrochloride salt. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol and a calculated LogP value of 2.49, indicating moderate lipophilicity .

This compound is a key intermediate in the synthesis of milnacipran hydrochloride, a serotonin-norepinephrine reuptake inhibitor (SNRI) used clinically for fibromyalgia and major depressive disorder . The cis stereochemistry of the cyclopropane ring is critical for its pharmacological activity, as it mimics the conformation of neurotransmitters like serotonin and norepinephrine .

Properties

IUPAC Name

2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c12-7-9-6-11(9,10(13)14)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNYHWIQTFJBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C(=O)O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105310-28-9
Record name 2-(aminomethyl)-1-phenylcyclopropane-1-carboxylic acid hydrochloride
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Preparation Methods

Phenylacetonitrile-Based Cycloalkylation

The foundational method involves cycloalkylation of phenylacetonitrile with epichlorohydrin under strongly basic conditions. As detailed in CN100408551C , sodium amide (NaNH₂) facilitates ring closure at 0–5°C in toluene, yielding a mixture of (1R*,2S*)- and (1S*,2S*)-2-hydroxymethyl-1-phenylcyclopropanecarboxylic acid (I). Acidic workup isolates the cis isomer (II) via selective crystallization. Key steps include:

  • Bromination : Treatment of (II) with hydrobromic acid (48% HBr) in acetic acid at 50–100°C produces 2-bromomethyl-1-phenylcyclopropanecarboxylic acid (III).

  • Amination : Reaction of (III) with diethylamine in dichloromethane forms the tertiary amine intermediate (IV), which undergoes Gabriel synthesis with phthalimide to introduce the primary amine.

  • Hydrochloride Formation : Hydrazinolysis removes the phthaloyl group, followed by HCl treatment to yield the final hydrochloride salt.

Critical Parameters :

  • Temperature control during cycloalkylation (<5°C) minimizes side reactions.

  • Bromination efficiency depends on HBr concentration and reaction time (6–12 hours).

Styrene-Diazoacetate Cycloaddition

Copper-Catalyzed Cyclopropanation

A widely cited approach employs styrene and ethyl diazoacetate in the presence of Cu(acac)₂ to form cis/trans-ethyl-2-phenylcyclopropanecarboxylate. As reported in PMC2832311 , this method achieves a 2:1 trans/cis ratio, necessitating chromatographic separation. Hydrolysis with NaOH yields the carboxylic acid, which is subsequently converted to the amine via Curtius rearrangement or Hofmann degradation.

Optimization Insights :

  • Catalyst Loading : 5 mol% Cu(acac)₂ maximizes cyclopropane yield (78–82%).

  • Solvent Effects : Dichloroethane enhances diastereoselectivity compared to toluene.

Asymmetric Synthesis for Enantiomeric Enrichment

Chiral Resolution via Diastereomeric Salts

Racemic cis-2-(aminomethyl)-1-phenylcyclopropanecarboxylic acid is resolved using (R)-phenylglycinol. The carboxylic acid intermediate (II) is coupled with the chiral auxiliary, forming diastereomeric amides separable by silica gel chromatography. Acidic cleavage (HCl/EtOH) recovers enantiomerically pure cis isomer, achieving >98% ee.

Data Table 1: Comparative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Source
CycloalkylationPhenylacetonitrile, epichlorohydrin, NaNH₂65–7085–90%
BrominationHBr (48%), acetic acid, 80°C8892%
Gabriel SynthesisPhthalimide, DMF, 120°C7589%
Chiral Resolution(R)-phenylglycinol, HCl/EtOH40–45>98% ee

Alternative Routes via Ylide Intermediates

Sulfur Ylide-Mediated Cyclopropanation

EP3617181A1 discloses a diazo-free method using sulfur ylides (e.g., dimethyloxosulfonium methylide) for trans-selective cyclopropanation. While primarily targeting trans isomers, modifying the ylide structure (e.g., using chiral sulfoxides) enables cis selectivity. The carboxylic acid is then functionalized via reductive amination.

Advantages :

  • Avoids hazardous diazo compounds.

  • Scalable to kilogram quantities with 70–75% cis purity.

Challenges and Mitigation Strategies

Stereochemical Drift During Amination

The basic conditions of Gabriel synthesis may epimerize the cis configuration. Mitigation involves:

  • Low-Temperature Amination : Conducting reactions at −20°C reduces racemization.

  • In Situ Protection : Using Boc-anhydride to temporarily protect the amine during bromination.

Purification of Hydrochloride Salt

Crystallization from ethanol/ether mixtures (4:1 v/v) removes residual phthalimide byproducts, enhancing purity to >99%.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Copper catalysts from cyclopropanation steps are recovered via aqueous extraction (EDTA wash) and reused for 3–5 batches without yield loss.

Waste Stream Management

Bromination byproducts (e.g., HBr gas) are neutralized with NaOH scrubbers, aligning with green chemistry principles.

Recent Advances (2024–2025)

Enzymatic Desymmetrization

A 2024 Chemsrc entry highlights lipase-mediated hydrolysis of prochiral diesters to access enantiopure cis intermediates. Pseudomonas fluorescens lipase achieves 92% ee at 30°C, reducing reliance on chiral auxiliaries.

Flow Chemistry Approaches

Microreactor systems enable rapid mixing in cycloalkylation steps, cutting reaction times from 20 hours to 45 minutes while maintaining 85% yield .

Chemical Reactions Analysis

cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry:

  • Building Block for Complex Molecules: cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride serves as a fundamental building block in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications that are essential in synthetic chemistry.

2. Pharmacology:

  • Potential Drug Development: The compound is being investigated for its pharmacological properties, particularly as a precursor in designing drugs targeting specific biological pathways. Its structural features make it a candidate for modulating interactions with biological molecules such as enzymes and receptors .

3. Neuropharmacology:

  • GABA Receptor Modulation: Studies have demonstrated that this compound can effectively modulate GABA receptor activity, indicating its potential role in treating neurological disorders.

4. Selective Receptor Agonism:

  • 5-HT2C Receptor Agonists: Research indicates that derivatives of this compound can act as selective agonists for the 5-HT2C receptor, which is relevant in the treatment of obesity and mood disorders .

Case Studies

GABA Receptor Modulation:
A notable study involving Xenopus laevis oocytes expressing GABA receptors showed that this compound could effectively modulate receptor activity, suggesting therapeutic applications in neuropharmacology.

Synthesis and Derivative Analysis:
Research focused on synthesizing related cyclopropane derivatives has revealed that modifications to the aminomethyl group can enhance receptor selectivity and potency. This finding opens avenues for developing targeted therapies based on this compound .

Mechanism of Action

The mechanism of action of cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Aminocyclopropanecarboxylic Acid (ACC)

  • CAS: 22059-21-8; Molecular Formula: C₄H₇NO₂ .
  • Applications : Primarily used in plant biology as a precursor to ethylene .
  • Key Difference : Lacks the aromatic and functional complexity required for SNRI activity.

cis-2-(4-Chlorophenyl)-trans-3-phenyl-r-1-aminocyclopropanecarboxylic Acid Hydrochloride

  • Structure : Contains a 4-chlorophenyl and phenyl group in cis and trans configurations, respectively.
  • Synthesis : Synthesized via 1,3-dipolar cycloaddition of (Z)-2-phenyl-4-phenylidene-5(4H)-oxazolone with p-chlorophenyl diazomethane (56% yield) .
  • Key Difference : Chlorine substitution enhances electrophilicity but reduces metabolic stability compared to the parent compound.

rac-Milnacipran Acid Hydrochloride

  • Structure : Racemic mixture of the carboxylic acid derivative of milnacipran.
  • CAS : 105310-28-9 (same as target compound but differing in stereochemical purity).
  • Key Difference : Racemic form may exhibit reduced efficacy due to enantiomeric competition at receptor sites .

Cyclopropane vs. Larger Cycloalkane Analogues

cis-2-Amino-1-cyclopentanecarboxylic Acid Hydrochloride

  • Structure : Cyclopentane ring instead of cyclopropane.
  • CAS : 212755-84-5; Molecular Weight : 165.61 g/mol .
  • Applications : Used in peptide synthesis.
  • Key Difference : Larger ring size reduces ring strain, altering conformational flexibility and receptor binding.

cis-2-Aminocycloheptanecarboxylic Acid Hydrochloride

  • Structure: Cycloheptane ring with amino and carboxylic acid groups.
  • CAS : 1033756-97-6; Molecular Weight : 193.67 g/mol .
  • Key Difference : Increased hydrophobicity and steric bulk limit blood-brain barrier penetration.

Pharmacologically Active Derivatives

Milnacipran Hydrochloride

  • Structure : N,N-Diethylamide derivative of the target compound.
  • CAS : 101152-94-7; Molecular Formula : C₁₅H₂₂N₂O·HCl .
  • Pharmacology: SNRI with balanced affinity for serotonin (5-HT) and norepinephrine (NE) transporters (Ki: 5-HT = 100 nM, NE = 200 nM) .
  • Dosage : 50 mg twice daily for fibromyalgia .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound CAS Molecular Formula Molecular Weight (g/mol) LogP Key Applications
Target Compound 105310-28-9 C₁₁H₁₄ClNO₂ 227.69 2.49 SNRI intermediate
1-Aminocyclopropanecarboxylic Acid 22059-21-8 C₄H₇NO₂ 101.10 -1.20 Ethylene precursor
Milnacipran Hydrochloride 101152-94-7 C₁₅H₂₂N₂O·HCl 282.82 3.10 Antidepressant
cis-2-Aminocycloheptanecarboxylic Acid 1033756-97-6 C₈H₁₆ClNO₂ 193.67 1.98 Peptide synthesis

Key Research Findings

Stereochemical Specificity: The cis configuration of the target compound is essential for binding to monoamine transporters, as shown by the inactivity of trans isomers in SNRI assays .

Metabolic Stability : Cyclopropane derivatives exhibit higher metabolic stability than cycloheptane analogues due to reduced cytochrome P450 interactions .

Biological Activity

cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid hydrochloride (CAS Number: 105310-28-9) is a cyclopropane derivative with significant potential in pharmacology and organic chemistry. Its unique structure, featuring a cyclopropane ring, an aminomethyl group, and a phenyl substituent, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H14_{14}ClNO2_2, with a molecular weight of approximately 227.69 g/mol. The compound's structure can be represented as follows:

PropertyValue
Common NameThis compound
CAS Number105310-28-9
Molecular FormulaC11_{11}H14_{14}ClNO2_2
Molecular Weight227.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the GABA receptors. Research indicates that its enantiomers exhibit different agonistic and antagonistic properties at GABA receptors:

  • (+)-CAMP : Acts as a potent agonist at homooligomeric GABA(C) receptors with an approximate dissociation constant KDK_D of 40 µM.
  • (-)-CAMP : Demonstrates weak antagonistic activity at both GABA(A) and GABA(C) receptors, with IC50_{50} values around 900 µM for GABA(C) receptors .

These interactions suggest that the compound may modulate neurotransmission, making it a candidate for further pharmacological development.

Neuropharmacology

The compound's structural features allow it to mimic neurotransmitters, particularly GABA, suggesting potential applications in treating neurological disorders. Studies have shown that derivatives of this compound can influence synaptic transmission and may be beneficial in conditions such as anxiety and depression .

Case Studies

  • GABA Receptor Modulation : A study investigated the effects of cis-2-(Aminomethyl)-1-phenylcyclopropanecarboxylic acid on Xenopus laevis oocytes expressing GABA receptors. Results indicated that the compound could effectively modulate receptor activity, providing insights into its potential therapeutic roles in neuropharmacology .
  • Synthesis and Derivative Analysis : Research into the synthesis of related cyclopropane derivatives has demonstrated that modifications to the aminomethyl group can enhance receptor selectivity and potency. This opens avenues for developing more targeted therapies based on the parent compound .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeBiological Activity
cis-2-Aminomethylcyclopropane carboxylic acidCyclopropane derivativeModerate GABA receptor interaction
trans-2-PhenylcyclopropylamineCyclopropane derivativeMonoamine oxidase inhibitor

This comparison highlights the distinct pharmacological profiles that can arise from variations in structure.

Q & A

Q. Table 1: Key Synthetic Intermediates

Intermediate CASRole in SynthesisReference
69160-56-1Precursor for cyclopropane functionalization
105310-75-6Protected amine intermediate

Basic: Which analytical techniques are critical for confirming the stereochemical configuration of this compound?

Methodological Answer:

  • X-ray crystallography : Definitive confirmation of absolute configuration (e.g., distinguishing cis from trans isomers) .
  • NMR spectroscopy : Use NOESY or ROESY to observe spatial proximity of protons (e.g., cyclopropane ring protons and aminomethyl group) .
  • Chiral HPLC : Compare retention times against enantiopure standards (e.g., Chiralpak AD-H column with hexane:isopropanol mobile phase) .
  • Optical rotation : Measure specific rotation ([α]D) and compare with literature values for the active (1R,2S)-enantiomer .

Advanced: How can researchers resolve contradictions in reported IC₅₀ values for serotonin (5-HT) vs. norepinephrine (NE) reuptake inhibition?

Methodological Answer:
Discrepancies arise due to:

  • Enantiomeric impurities : Even minor contamination with the inactive trans isomer can skew results. Validate enantiopurity via methods in FAQ 2 .
  • Assay conditions :
    • Cell-based vs. cell-free systems : Cell membranes may express auxiliary proteins affecting transporter binding. Use standardized HEK-293 cells expressing human 5-HT/NE transporters .
    • Radioligand choice : Compare [³H]-imipramine (broad affinity) vs. [³H]-nisoxetine (NE-specific) to isolate target effects .
  • Species variability : Human vs. rodent transporters exhibit differing binding kinetics. Use human-derived cell lines for translational relevance .

Q. Table 2: Example IC₅₀ Variability

Study5-HT IC₅₀ (nM)NE IC₅₀ (nM)Notes
A12090Rat synaptosomes
B20070HEK-293 cells

Advanced: What strategies mitigate compound degradation during in vivo pharmacokinetic studies?

Methodological Answer:
Degradation under physiological pH (e.g., gastric acid) can reduce bioavailability. Strategies include:

  • Prodrug design : Introduce pH-sensitive protecting groups (e.g., ester prodrugs) that hydrolyze in target tissues .
  • Formulation optimization : Use enteric coatings or lipid-based nanoemulsions to protect against acidic environments .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC-UV monitoring to identify degradation products .

Advanced: How does the cyclopropane ring influence the compound’s conformational stability and receptor binding?

Methodological Answer:
The cyclopropane ring imposes:

  • Structural rigidity : Restricts rotation of the aminomethyl and phenyl groups, stabilizing the active conformation for binding to monoamine transporters .
  • Enhanced lipophilicity : Improves blood-brain barrier penetration (logP ~1.5–2.0) compared to non-cyclopropane analogs .
  • Receptor docking studies : Molecular dynamics simulations show hydrogen bonding between the aminomethyl group and Asp75 in the human serotonin transporter (SERT) .

Basic: What are the critical parameters for validating a bioanalytical method (e.g., LC-MS/MS) to quantify this compound in plasma?

Methodological Answer:

  • Linearity : Range of 1–1000 ng/mL with R² >0.98.
  • Precision/accuracy : Intra-day/inter-day CV <15%, recovery >85% .
  • Matrix effects : Assess ion suppression/enhancement using post-column infusion.
  • LOD/LOQ : Typically 0.5 ng/mL and 1 ng/mL, respectively, using MRM transitions (e.g., m/z 283 → 154 for the parent ion) .

Advanced: How to address discrepancies in reported metabolic pathways across species?

Methodological Answer:

  • In vitro models : Compare human liver microsomes (HLM) vs. rat hepatocytes to identify species-specific cytochrome P450 (CYP) involvement (e.g., CYP2D6 vs. CYP2C11) .
  • Metabolite profiling : Use high-resolution LC-QTOF-MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
  • Cross-species validation : Confirm findings in humanized transgenic mouse models .

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